molecular formula C12H10FN5 B12133890 N-(4-fluorobenzyl)-7H-purin-6-amine

N-(4-fluorobenzyl)-7H-purin-6-amine

Cat. No.: B12133890
M. Wt: 243.24 g/mol
InChI Key: RTDOAIHBIBHEJA-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzylamino)purine is a synthetic compound belonging to the class of purine derivatives It is structurally characterized by the presence of a fluorobenzylamino group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorobenzylamino)purine typically involves the reaction of 6-chloropurine with 4-fluorobenzylamine. The reaction is carried out in a solvent such as n-butanol, with triethylamine acting as a base. The mixture is heated to facilitate the substitution of the chlorine atom by the 4-fluorobenzylamino group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of 6-(4-fluorobenzylamino)purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorobenzylamino)purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted purines can be formed.

    Oxidation Products: Oxidized derivatives such as purine oxides.

    Reduction Products: Reduced derivatives such as purine amines.

Scientific Research Applications

6-(4-Fluorobenzylamino)purine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzylamino)purine involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes involved in cell division and growth, such as kinases and phosphatases.

    Pathways Involved: The compound modulates signaling pathways that regulate cell proliferation and differentiation. .

Comparison with Similar Compounds

Uniqueness: 6-(4-Fluorobenzylamino)purine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its non-fluorinated counterparts. The fluorine atom can also influence the compound’s interaction with molecular targets, potentially leading to improved efficacy in its applications .

Properties

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)

InChI Key

RTDOAIHBIBHEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)F

Origin of Product

United States

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